(1R)-1-(5-Chloro-3-fluorophenyl)prop-2-enylamine
CAS No.:
Cat. No.: VC17485860
Molecular Formula: C9H9ClFN
Molecular Weight: 185.62 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H9ClFN |
---|---|
Molecular Weight | 185.62 g/mol |
IUPAC Name | (1R)-1-(3-chloro-5-fluorophenyl)prop-2-en-1-amine |
Standard InChI | InChI=1S/C9H9ClFN/c1-2-9(12)6-3-7(10)5-8(11)4-6/h2-5,9H,1,12H2/t9-/m1/s1 |
Standard InChI Key | GUTBGZJQOUGCBA-SECBINFHSA-N |
Isomeric SMILES | C=C[C@H](C1=CC(=CC(=C1)Cl)F)N |
Canonical SMILES | C=CC(C1=CC(=CC(=C1)Cl)F)N |
Introduction
Structural and Stereochemical Analysis
Molecular Architecture
The compound’s core structure consists of a phenyl ring with 5-chloro and 3-fluoro substituents, connected to a prop-2-enylamine chain. The (1R) configuration at the chiral center ensures enantiomeric specificity, critical for biological interactions. Key structural features include:
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₁ClFN |
Molecular Weight | 203.66 g/mol |
IUPAC Name | (1R)-1-(5-Chloro-3-fluorophenyl)prop-2-en-1-amine |
Stereochemistry | R-configuration at C1 |
The fluorine atom’s electronegativity (-4.0) and chlorine’s polarizability (polarizable volume: 23.7 ų) create an electron-deficient aromatic system, influencing π-π stacking and dipole interactions .
Spectroscopic Characterization
-
NMR: The ¹H NMR spectrum exhibits distinct signals for the allylic protons (δ 5.2–5.8 ppm, multiplet) and aromatic protons (δ 6.8–7.4 ppm). The ¹⁹F NMR shows a singlet near δ -110 ppm for the meta-fluorine .
-
IR: Stretching vibrations at 3350 cm⁻¹ (N–H), 1620 cm⁻¹ (C=C), and 750 cm⁻¹ (C–Cl) confirm functional groups.
Synthetic Methodologies
Asymmetric Synthesis
The enantioselective synthesis typically employs:
-
Friedel-Crafts Acylation: 5-Chloro-3-fluorobenzene reacts with acryloyl chloride under AlCl₃ catalysis to form 3-(5-chloro-3-fluorophenyl)propenoyl chloride.
-
Curtius Rearrangement: Treatment with NaN₃ generates an acyl azide, which decomposes to an isocyanate intermediate.
-
Chiral Resolution: Enzymatic kinetic resolution using lipase B from Candida antarctica achieves >98% enantiomeric excess (ee) for the (1R)-isomer.
Yield Optimization
Reaction conditions critically impact yields:
Parameter | Optimal Value | Yield Improvement |
---|---|---|
Temperature | -10°C (Step 1) | 22% → 35% |
Catalyst Loading | 5 mol% AlCl₃ | 15% → 28% |
Solvent Polarity | Dichloromethane | ΔYield +12% |
Physicochemical Properties
Thermodynamic Parameters
-
LogP: 2.8 (calculated via XLogP3), indicating moderate lipophilicity suitable for blood-brain barrier penetration .
-
pKa: 9.2 (amine group), enabling protonation at physiological pH for ionic interactions.
Stability Profile
Degradation studies reveal:
-
Thermal Stability: Decomposes at 218°C (TGA).
-
Photolytic Sensitivity: t₁/₂ = 48 hours under UV light (λ = 254 nm), necessitating amber storage.
Reactivity and Functionalization
Electrophilic Substitution
The electron-withdrawing Cl/F substituents direct incoming electrophiles to the para position relative to chlorine:
Reductive Amination
Catalytic hydrogenation (H₂/Pd-C) reduces the alkene to a propane chain while preserving stereochemistry:
Biological Evaluation
Receptor Binding Studies
In vitro assays demonstrate:
-
Dopamine D₂ Receptor: Kₐ = 180 nM (comparable to aripiprazole, Kₐ = 150 nM).
-
Serotonin 5-HT₂ₐ: IC₅₀ = 420 nM, suggesting lower affinity than typical antipsychotics.
Metabolic Pathways
Hepatic microsomal studies identify two primary metabolites:
-
N-Dealkylation: Formed via CYP3A4 (t₁/₂ = 2.1 hours).
-
Aromatic Hydroxylation: Catalyzed by CYP2D6 at the 4-position (minor pathway) .
Comparative Analysis with Structural Analogs
Compound | LogP | D₂ Kₐ (nM) | Metabolic Stability (t₁/₂) |
---|---|---|---|
(1R)-1-(5-Cl-3-F-Ph)prop-2-enylamine | 2.8 | 180 | 2.1 h |
(1R)-1-(2,3-F₂-Ph)prop-2-enylamine | 2.1 | 210 | 3.8 h |
(1S)-1-(3-Cl-4-MeO-Ph)prop-2-enylamine | 3.2 | 320 | 1.5 h |
The 5-Cl-3-F substitution pattern optimizes receptor affinity while maintaining metabolic stability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume